molecular formula C11H15N3O3S B2827594 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide CAS No. 1795442-58-8

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2827594
CAS No.: 1795442-58-8
M. Wt: 269.32
InChI Key: WRQNCVIMQNDYQJ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiophene ring, which is known for its aromatic properties and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the functionalization of the thiophene ring. Common methods include electrophilic and nucleophilic substitution reactions . The thiophene ring is then coupled with an imidazolidine derivative under controlled conditions to form the final product. Reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The imidazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide stands out due to its unique combination of a thiophene ring and an imidazolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-7-2-5-18-9(7)8(15)6-13-11(17)14-4-3-12-10(14)16/h2,5,8,15H,3-4,6H2,1H3,(H,12,16)(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQNCVIMQNDYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)N2CCNC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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